molecular formula C13H14BrClN2O B11941954 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide CAS No. 853344-04-4

7-Chloro-4-(4-morpholinyl)quinoline hydrobromide

Cat. No.: B11941954
CAS No.: 853344-04-4
M. Wt: 329.62 g/mol
InChI Key: SRHHYFRYPIPCPX-UHFFFAOYSA-N
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Description

7-Chloro-4-(4-morpholinyl)quinoline hydrobromide is a chemical compound with the molecular formula C13H14BrClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(4-morpholinyl)quinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, tetrahydroquinolines, and substituted quinolines .

Scientific Research Applications

7-Chloro-4-(4-morpholinyl)quinoline hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antimalarial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-(4-morpholinyl)quinoline hydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its morpholine group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

853344-04-4

Molecular Formula

C13H14BrClN2O

Molecular Weight

329.62 g/mol

IUPAC Name

4-(7-chloroquinolin-4-yl)morpholine;hydrobromide

InChI

InChI=1S/C13H13ClN2O.BrH/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16;/h1-4,9H,5-8H2;1H

InChI Key

SRHHYFRYPIPCPX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl.Br

Origin of Product

United States

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